5-Bromo-3-methylthiophene-2-sulfonyl chloride
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Overview
Description
5-Bromo-3-methylthiophene-2-sulfonyl chloride: is a chemical compound with the molecular formula C5H4BrClO2S2 and a molecular weight of 275.57 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a sulfonyl chloride group attached to a thiophene ring. It is commonly used in organic synthesis and various chemical reactions due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methylthiophene-2-sulfonyl chloride typically involves the bromination of 3-methylthiophene followed by sulfonylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The sulfonylation step involves the reaction of the brominated intermediate with chlorosulfonic acid or sulfuryl chloride under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-methylthiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation or reduction under specific conditions, leading to the formation of different thiophene derivatives.
Coupling Reactions: The bromine atom allows for coupling reactions such as Suzuki-Miyaura or Heck coupling, enabling the formation of more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4)
Coupling Reagents: Palladium catalysts, boronic acids, alkenes
Major Products Formed:
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Coupled Products: Formed through coupling reactions with various partners
Scientific Research Applications
Chemistry: 5-Bromo-3-methylthiophene-2-sulfonyl chloride is widely used as a building block in organic synthesis. It is employed in the preparation of various thiophene derivatives, which are important in the development of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules and potential drug candidates. Its derivatives have shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique reactivity makes it valuable in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism of action of 5-Bromo-3-methylthiophene-2-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the formation of various sulfonyl derivatives. The bromine atom also facilitates coupling reactions, enabling the synthesis of more complex structures .
Molecular Targets and Pathways: The specific molecular targets and pathways depend on the derivatives formed from this compound. For example, sulfonamide derivatives may target bacterial enzymes, while other derivatives may interact with specific receptors or enzymes in biological systems .
Comparison with Similar Compounds
- 5-Bromo-2-methylthiophene-3-sulfonyl chloride
- 3-Bromo-2-methylthiophene-5-sulfonyl chloride
- 2-Bromo-3-methylthiophene-5-sulfonyl chloride
Uniqueness: 5-Bromo-3-methylthiophene-2-sulfonyl chloride is unique due to the specific positioning of the bromine, methyl, and sulfonyl chloride groups on the thiophene ring. This unique arrangement imparts distinct reactivity and properties, making it valuable in various synthetic applications .
Properties
IUPAC Name |
5-bromo-3-methylthiophene-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClO2S2/c1-3-2-4(6)10-5(3)11(7,8)9/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIVCIQNHQLTNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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